molecular formula C6H11N3O2 B12816425 N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide

N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B12816425
M. Wt: 157.17 g/mol
InChI Key: ZFYCCWAIXHNMFJ-UHFFFAOYSA-N
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Description

N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the cyclization of amido-nitriles. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with urea under controlled conditions. The reaction is carried out in the presence of a catalyst, such as nickel, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted imidazolidine compounds .

Scientific Research Applications

N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-oxoimidazolidine-1-carboxamide
  • N-Methyl-2-oxoimidazolidine-1-carboxamide
  • 2-Oxoimidazolidine-1-carboxamide

Uniqueness

N,5-Dimethyl-2-oxoimidazolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

N,5-dimethyl-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C6H11N3O2/c1-4-3-8-6(11)9(4)5(10)7-2/h4H,3H2,1-2H3,(H,7,10)(H,8,11)

InChI Key

ZFYCCWAIXHNMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)N1C(=O)NC

Origin of Product

United States

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